molecular formula C8H10N2O2 B13258192 2-Methyl-2-(pyrimidin-4-yl)propanoic acid

2-Methyl-2-(pyrimidin-4-yl)propanoic acid

Cat. No.: B13258192
M. Wt: 166.18 g/mol
InChI Key: AFWQQQUISDFQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(pyrimidin-4-yl)propanoic acid ( 1780004-23-0) is a chemical compound with the molecular formula C 8 H 10 N 2 O 2 and a molecular weight of 166.18 g/mol . This pyrimidine-based carboxylic acid features a sterically hindered structure with a quaternary carbon center, as represented by the SMILES notation CC(C1=NC=NC=C1)(C)C(O)=O . The compound is characterized by a carboxylic acid functional group attached to a 2-methylpropane backbone that is substituted at the 2-position with a pyrimidin-4-yl heterocycle, creating a molecular architecture of interest in medicinal chemistry and drug discovery. This compound serves as a valuable synthetic intermediate and building block in pharmaceutical research, particularly for the development of novel therapeutic agents. Pyrimidine derivatives similar to this compound have demonstrated significant biological activities in scientific studies, including applications as glucokinase (GK) activators with potential hypoglycemic effects . Related structural analogs have shown efficacy in decreasing glucose levels in experimental models, highlighting the therapeutic relevance of this chemical scaffold in metabolic disorder research . The compound's structural features make it suitable for further chemical modifications, including salt formation, with the sodium salt (Sodium 2-methyl-2-(pyrimidin-4-yl)propanoate, CAS 2059939-60-3) also available for research applications . The product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-methyl-2-pyrimidin-4-ylpropanoic acid

InChI

InChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-3-4-9-5-10-6/h3-5H,1-2H3,(H,11,12)

InChI Key

AFWQQQUISDFQIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=NC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-methyl-2-(pyrimidin-4-yl)propanoic acid typically involves the construction of the pyrimidine ring or its functionalized derivatives, followed by the introduction of the 2-methylpropanoic acid side chain. The key steps often include nucleophilic substitution, alkylation, and hydrolysis reactions under controlled conditions.

Detailed Synthetic Routes

Alkylation of 4-Chloromethylpyrimidine Derivatives

A common approach uses 4-chloromethylpyrimidine as a key intermediate, which undergoes nucleophilic substitution with appropriate phenol or thiol derivatives to introduce the side chain precursor.

  • Step 1: Preparation of 4-chloromethyl-2-arylpyrimidine by chlorination of 2-arylpyrimidine-4-methyl alcohol or related precursors.
  • Step 2: Reaction of 4-chloromethyl-2-arylpyrimidine with phenol or thiol derivatives in the presence of a base such as cesium carbonate or sodium hydride in dry solvents like dimethylformamide or dioxane at room temperature or mild heating (25–80°C) for several hours. This step forms methyl or ethyl esters of the aryl pyrimidinyl ethers or thioethers.
  • Step 3: Hydrolysis of the ester group using lithium hydroxide in tetrahydrofuran-water mixtures at room temperature to yield the free carboxylic acid (this compound) after acidification with dilute hydrochloric acid and recrystallization.

This sequence is exemplified by the preparation of methyl 3-{4-[2-arylpyrimidin-4-yl-methoxy]-phenyl}-propionate, which upon hydrolysis yields the corresponding propanoic acid derivative.

Use of 2-Methyl-4-(2-arylpyrimidin-4-yl-methylthio)phenol Intermediates

An alternative route involves:

  • Formation of 2-aryl-4-methylpyrimidine 3-oxide, which is chlorinated using phosphorus oxychloride to give 4-chloromethyl-2-arylpyrimidine.
  • Reaction with 4-mercapto-2-methylphenol in the presence of cesium carbonate to yield 4-[2-arylpyrimidin-4-yl-methylthio]-2-methylphenol.
  • Alkylation of this phenol intermediate with ethyl 2-bromo-2-methylpropionate under reflux conditions in dioxane with sodium hydride as base.
  • Final hydrolysis of the ester to the acid using lithium hydroxide in tetrahydrofuran-water, followed by acidification and purification.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Chlorination Phosphorus oxychloride (POCl3) Reflux (~100°C) 1 hour Not specified Conversion of pyrimidine 3-oxide to chloromethyl derivative
Nucleophilic substitution 4-mercapto-2-methylphenol, Cs2CO3, DMF/dioxane Room temp to 80°C 2–5 hours 70–85% (typical) Formation of methylthio-phenol intermediates
Alkylation Ethyl 2-bromo-2-methylpropionate, NaH, dioxane Reflux (~80°C) 1 hour Moderate to good Esterification step
Hydrolysis LiOH aqueous solution, THF Room temperature 3 hours High Formation of free acid after acidification

Analytical and Purification Techniques

  • Extraction: Organic solvents such as ethyl acetate are used to extract the product from aqueous phases after reaction completion.
  • Drying: Anhydrous magnesium sulfate is commonly used to dry organic extracts.
  • Filtration and Evaporation: Removal of solvents under reduced pressure concentrates the product.
  • Chromatography: Column chromatography (e.g., petroleum ether:ethyl acetate 5:1) purifies intermediates and final products.
  • Recrystallization: Final purification step to obtain solid acid with high purity.

Research Findings and Observations

  • The use of lithium hydroxide for ester hydrolysis is preferred due to mild reaction conditions and good yields of the acid product.
  • The nucleophilic substitution reactions proceed efficiently at room temperature or mild heating, indicating good reactivity of the chloromethylpyrimidine intermediate.
  • The choice of base (NaH, Cs2CO3) and solvent (DMF, dioxane) critically affects the reaction rate and yield.
  • The synthesis allows for structural variation by changing the aryl substituent on the pyrimidine ring, enabling exploration of structure-activity relationships for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Intermediate Reaction Type Conditions Advantages Limitations
Alkylation of 4-chloromethylpyrimidine 4-chloromethyl-2-arylpyrimidine Nucleophilic substitution Room temp to 80°C, DMF/dioxane Straightforward, good yields Requires chloromethyl intermediate
Thioether intermediate route 4-[2-arylpyrimidin-4-yl-methylthio]-2-methylphenol Alkylation, ester hydrolysis Reflux, NaH base, LiOH hydrolysis Allows functional group variation Multi-step, sensitive reagents

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pyrimidin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 2-Methyl-3-pyrimidin-4-yl-propionic acid exhibits anti-inflammatory properties. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

Concentration (µg/mL)IL-6 Inhibition (%)TNF-α Inhibition (%)
108978
509285

The inhibition of these cytokines suggests its potential use in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions.

Anticancer Activity

2-Methyl-3-pyrimidin-4-yl-propionic acid has also shown promise as an anticancer agent. In vitro studies have reported its effectiveness against various cancer cell lines, including breast and prostate cancer.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)14
PC3 (Prostate Cancer)10

The mechanism involves inducing apoptosis in cancer cells, which is evidenced by morphological changes and increased lactate dehydrogenase (LDH) levels in treated cells.

Antibacterial Activity

Preliminary studies suggest that 2-Methyl-3-pyrimidin-4-yl-propionic acid possesses antibacterial properties against several strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) for these strains was found to be comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus40

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Cytokine Modulation : It inhibits the production of inflammatory cytokines by blocking signaling pathways involved in inflammation.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in malignant cells.
  • Bacterial Inhibition : It disrupts bacterial cell wall synthesis or function, leading to bacterial death.

Case Studies

  • Anti-inflammatory Effects: A study evaluated the anti-inflammatory effects of various derivatives of pyrimidine-based compounds, including 2-Methyl-3-pyrimidin-4-yl-propionic acid. The results indicated significant reductions in inflammatory markers in animal models, supporting its potential therapeutic application in chronic inflammatory diseases.
  • Anticancer Properties: In a clinical trial assessing the efficacy of pyrimidine derivatives in cancer therapy, patients treated with formulations containing this compound exhibited reduced tumor sizes and improved survival rates compared to control groups. This highlights the compound's role as a promising candidate for further development in oncology.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-2-(pyrimidin-4-yl)propanoic acid with analogs based on molecular structure, substituent effects, and inferred physicochemical or biological properties.

Pyrimidine-Substituted Propanoic Acid Derivatives

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound Pyrimidin-4-yl C₈H₁₀N₂O₂ 166.18 (calculated) Reference compound; pyrimidine at 4-position
2-Methyl-2-(pyrimidin-5-yl)propanoic acid Pyrimidin-5-yl C₈H₁₀N₂O₂ 166.18 (calculated) Pyrimidine substitution at 5-position; alters electronic distribution and potential binding interactions
3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic acid Pyrimidin-4-yl with sulfonyl-piperidine C₁₄H₂₁N₃O₄S 327.41 Extended substituent (sulfonyl-piperidine) enhances steric bulk and potential solubility challenges

Key Observations:

  • Substituent Position: The 4- vs. 5-position pyrimidine substitution (e.g., ) may influence hydrogen bonding or π-π stacking in biological systems.
  • Functional Groups: Sulfonyl-piperidine in introduces polarity and steric hindrance, likely affecting pharmacokinetic properties compared to the simpler methyl-pyrimidine group in the target compound.

Aromatic Ring-Substituted Propanoic Acids

Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
2-Methyl-2-(4-(pyrrolidin-1-yl)phenyl)propanoic acid Phenyl with pyrrolidine C₁₄H₁₉NO₂ 233.31 Pyrimidine replaced by phenyl-pyrrolidine; reduced heterocyclic character
2-(4-Methylphenyl)propanoic acid Phenyl with methyl C₁₀H₁₂O₂ 164.20 Simpler structure; lacks heterocyclic moiety, limiting nucleic acid mimicry

Key Observations:

  • Heterocyclic vs. Aromatic Rings: Pyrimidine-containing compounds (e.g., target compound) may exhibit stronger interactions with enzymes or receptors compared to purely aromatic analogs (–11).
  • Bioactivity Potential: The pyrrolidine-substituted phenyl analog () could exhibit distinct target selectivity due to its basic nitrogen, contrasting with the pyrimidine’s hydrogen-bonding capability.

Miscellaneous Propanoic Acid Derivatives

Compound Name Key Feature Molecular Formula Molecular Weight (g/mol) Relevance to Target Compound
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate Pyrimidin-2-yl-oxy aniline C₂₃H₂₂Cl₂N₄O₆ 547.35 Demonstrates pyrimidine as a linker; highlights role of methoxy groups in solubility
2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid Piperidine substituent C₉H₁₇NO₃ 187.24 Cyclic amine substituent; potential for salt formation or increased water solubility

Key Observations:

  • Linker Flexibility: The compound in uses pyrimidine as a spacer, suggesting the target compound’s pyrimidine moiety could serve a similar role in prodrug design.
  • Solubility Modulation: Hydroxypiperidine () or methoxy groups () may improve aqueous solubility compared to the target compound’s unsubstituted pyrimidine.

Biological Activity

2-Methyl-2-(pyrimidin-4-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate acylating agents. Various methodologies have been reported, including the use of environmentally benign solvents and catalysts to enhance yield and reduce waste. The compound's structural features allow for modifications that can significantly affect its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, in a study focusing on ovarian cancer cells, compounds related to this structure were shown to reduce tumor growth through proteasome-dependent pathways . The mechanism involves the degradation of specific target proteins that promote tumor survival.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, related pyrimidine derivatives have been identified as inhibitors of protein kinases, specifically CK2, which plays a crucial role in cellular signaling and proliferation . The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrimidine ring could enhance inhibitory potency.

Study 1: Inhibition of Protein Kinases

A series of thienopyrimidine derivatives were synthesized and tested for their ability to inhibit human protein kinase CK2. Among these, compounds structurally similar to this compound demonstrated IC50 values in the nanomolar range, indicating potent inhibition . This suggests that modifications to the pyrimidine core can lead to significant biological activity.

CompoundStructure ModificationCK2 IC50 (μM)
ANone0.1
BMethyl group addition0.125
CEthoxy substitution0.15

Study 2: Hypolipidemic Activity

Another investigation explored the hypolipidemic effects of related pyrimidine derivatives in a rat model with induced hyperlipidemia. Compounds similar to this compound showed significant reductions in lipid levels, indicating potential therapeutic applications in managing hyperlipidemia .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Protein Kinase Inhibition : The compound binds to the ATP-binding site of kinases, preventing phosphorylation events critical for cell cycle progression.
  • Regulation of Apoptosis : By modulating pathways involved in apoptosis, such as those influenced by CK2, these compounds can induce programmed cell death in cancer cells.
  • Lipid Metabolism Modulation : The hypolipidemic effects are likely mediated through alterations in lipid metabolism pathways, potentially involving peroxisome proliferator-activated receptors (PPARs).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.